An In-depth Technical Guide to TCO-PEG2-Sulfo-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to TCO-PEG2-Sulfo-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG2-Sulfo-NHS ester, a key reagent in the field of bioconjugation. We will delve into its chemical properties, reaction mechanisms, and applications, with a focus on providing practical information for researchers in drug development, proteomics, and other areas of life sciences.
Introduction to TCO-PEG2-Sulfo-NHS Ester
TCO-PEG2-Sulfo-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, often referred to as "click chemistry".[1][2][3] It is meticulously designed with three key components:
-
trans-Cyclooctene (B1233481) (TCO): A strained alkene that serves as the reactive handle for bioorthogonal "click chemistry". It specifically and rapidly reacts with a tetrazine-functionalized molecule through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4][5] This reaction is known for its exceptional speed and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[4][6]
-
Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic two-unit PEG linker. This spacer enhances the water solubility of the molecule and provides flexibility, which can reduce steric hindrance during conjugation reactions.[1][6]
-
Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Ester: An amine-reactive functional group. This group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[6][7] The "sulfo" group imparts increased water solubility to the NHS ester, allowing for conjugation reactions in aqueous buffers without the need for organic co-solvents.[2]
The strategic combination of these three components makes TCO-PEG2-Sulfo-NHS ester a powerful tool for the precise and efficient labeling and crosslinking of biomolecules. Its applications are extensive, ranging from the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to the development of advanced diagnostic and imaging agents.[3][8]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of TCO-PEG2-Sulfo-NHS ester is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀N₂O₁₁S | [9] |
| Molecular Weight | 506.52 g/mol | [8][9] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and other polar aprotic solvents like DMSO and DMF. | [1][2] |
| Storage Conditions | Should be stored at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester and isomerization of the TCO group.[9][10] |
Reaction Mechanisms and Kinetics
The utility of TCO-PEG2-Sulfo-NHS ester lies in its two distinct and highly specific chemical reactions.
Amine Acylation via Sulfo-NHS Ester
The Sulfo-NHS ester moiety reacts with primary amines to form a stable amide bond. This reaction is the first step in attaching the TCO group to a protein or other amine-containing biomolecule.
Reaction Kinetics and Conditions:
The rate of this acylation reaction is highly dependent on pH. While the reaction can proceed between pH 7 and 9, the optimal pH range for efficient labeling is typically 8.3-8.5.[1][11] At this pH, the primary amine is deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is still manageable.
The stability of the Sulfo-NHS ester is a critical factor. Its half-life decreases significantly as the pH increases, competing with the desired aminolysis reaction.
| pH | Half-life of NHS ester at 4°C | Reference |
| 7.0 | 4-5 hours | [6] |
| 8.0 | 1 hour | [12] |
| 8.6 | 10 minutes | [6][12] |
TCO-Tetrazine Ligation (IEDDA)
Once the TCO group is attached to the biomolecule of interest, it can undergo a rapid and specific reaction with a tetrazine-functionalized molecule. This bioorthogonal reaction is an inverse-electron-demand Diels-Alder cycloaddition.
Reaction Kinetics:
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10³ M⁻¹s⁻¹.[4][5] The exact rate depends on the specific structures of the TCO and tetrazine derivatives.
| Reactants | Second-Order Rate Constant (k₂) | Reference |
| General TCO and Tetrazine | > 800 M⁻¹s⁻¹ | [1][4] |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene (in 9:1 Methanol/Water) | ~2000 M⁻¹s⁻¹ | [5] |
| TCO derivatives and Hydrogen-substituted tetrazines (in Aqueous Media) | up to 30,000 M⁻¹s⁻¹ | [13] |
| TCO-PEG₄ and various tetrazine scaffolds (in DPBS at 37°C) | 1100 - 73,000 M⁻¹s⁻¹ | [13] |
Experimental Protocols
The following are generalized protocols for the use of TCO-PEG2-Sulfo-NHS ester. Optimization may be required for specific applications.
Protocol for Labeling a Protein with TCO-PEG2-Sulfo-NHS Ester
This protocol outlines the steps to conjugate TCO-PEG2-Sulfo-NHS ester to a protein, such as an antibody.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS).
-
TCO-PEG2-Sulfo-NHS ester.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[7][11]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0.[1]
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the vial of TCO-PEG2-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).[1]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., mass spectrometry or UV-Vis spectroscopy if the TCO group has a characteristic absorbance).
-
Store the TCO-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[17]
-
Protocol for TCO-Tetrazine Click Reaction
This protocol describes the subsequent "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein.
-
Tetrazine-functionalized molecule (e.g., a drug, fluorophore, or another protein).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.
-
-
Click Reaction:
-
Purification (if necessary):
-
If the unreacted tetrazine-functionalized molecule needs to be removed, purify the final conjugate using size-exclusion chromatography or another suitable method.
-
Conclusion
TCO-PEG2-Sulfo-NHS ester is a versatile and powerful tool for researchers in various scientific disciplines. Its bifunctional nature, combined with the high efficiency and specificity of both the amine-reactive and bioorthogonal click reactions, enables the precise construction of complex biomolecular conjugates. The inclusion of a hydrophilic PEG spacer and a water-soluble Sulfo-NHS ester further enhances its utility, particularly for applications in aqueous environments. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage TCO-PEG2-Sulfo-NHS ester to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 6. escholarship.org [escholarship.org]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. precisepeg.com [precisepeg.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. benchchem.com [benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
